molecular formula C10H10ClN3O B12826368 2-Chloro-6-morpholinonicotinonitrile

2-Chloro-6-morpholinonicotinonitrile

Cat. No.: B12826368
M. Wt: 223.66 g/mol
InChI Key: OYLZNPWZESZNMO-UHFFFAOYSA-N
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Description

2-Chloro-6-morpholinonicotinonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a nicotinonitrile core, with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-morpholinonicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with morpholine. The process can be carried out under mild conditions, often using an organic solvent such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound can be purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-morpholinonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-morpholinonicotinonitrile, while oxidation with hydrogen peroxide can produce this compound N-oxide .

Scientific Research Applications

2-Chloro-6-morpholinonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholinonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-6-morpholinonicotinonitrile include:

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-6-morpholin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H10ClN3O/c11-10-8(7-12)1-2-9(13-10)14-3-5-15-6-4-14/h1-2H,3-6H2

InChI Key

OYLZNPWZESZNMO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)C#N)Cl

Origin of Product

United States

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